molecular formula C15H21NO2 B13973755 N-methacryloyladamantane-1-carboxamide

N-methacryloyladamantane-1-carboxamide

Cat. No.: B13973755
M. Wt: 247.33 g/mol
InChI Key: ORNGQWRZYYXPFK-UHFFFAOYSA-N
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Description

N-Methacryloyladamantane-1-carboxamide is a synthetic adamantane derivative featuring a methacryloyl group attached to the carboxamide moiety of the adamantane framework. Adamantane-based compounds are renowned for their rigid, diamondoid structure, which imparts exceptional thermal stability, hydrophobicity, and resistance to chemical degradation . The methacryloyl group introduces polymerizable vinyl functionality, making this compound a candidate for advanced materials, such as high-performance resins or photopolymers. However, detailed experimental data on its synthesis, crystallography, or applications remain sparse in publicly available literature.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

N-(2-methylprop-2-enoyl)adamantane-1-carboxamide

InChI

InChI=1S/C15H21NO2/c1-9(2)13(17)16-14(18)15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,1,3-8H2,2H3,(H,16,17,18)

InChI Key

ORNGQWRZYYXPFK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC(=O)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methacryloyladamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride . The general reaction scheme is as follows:

  • Dissolve adamantane-1-carboxylic acid in an appropriate solvent (e.g., dichloromethane).
  • Add triethylamine to the solution to act as a base.
  • Slowly add methacryloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-methacryloyladamantane-1-carboxamide can undergo various chemical reactions, including:

    Polymerization: The methacryloyl group allows the compound to participate in free-radical polymerization, forming polymers with unique properties.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methacryloyladamantane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties.

    Biology: Investigated for its potential as a drug delivery vehicle due to its stability and biocompatibility.

    Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N-methacryloyladamantane-1-carboxamide depends on its application. In polymerization, the methacryloyl group undergoes free-radical polymerization to form long polymer chains. In biological applications, the adamantane core provides stability and facilitates interactions with biological molecules, potentially targeting specific pathways or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Adamantane Carboxamides

To contextualize N-methacryloyladamantane-1-carboxamide, we compare it with three well-characterized analogs: N-butyladamantane-1-carboxamide , N-(4-ethoxyphenyl)-1-adamantanecarboxamide , and N-tert-butyladamantane-1-carboxamide .

Key Observations :

  • Synthetic Flexibility : All analogs share a common synthesis route involving 1-adamantanecarbonyl chloride and a primary/secondary amine. The methacryloyl variant would require methacryloyl amine, introducing steric and electronic challenges due to the bulky vinyl group.
  • Molecular Weight : The methacryloyl derivative has a higher molecular weight (259.34 g/mol) compared to alkyl-substituted analogs (235–299 g/mol), attributable to the methacryloyl group’s unsaturated and oxygenated structure.
Crystallographic and Intermolecular Interactions
  • N-Butyladamantane-1-carboxamide : Forms 1D chains via N–H⋯O hydrogen bonds along the [001] axis, with a mean C–C bond length of 0.005 Å and R factor = 0.086 .
  • Hypothesized Methacryloyl Analog : The methacryloyl group’s vinyl functionality may disrupt hydrogen-bonded networks, favoring π-π stacking or van der Waals interactions. This could reduce crystallinity compared to alkyl-substituted analogs.
Thermal and Solubility Properties
  • N-Butyladamantane-1-carboxamide : High thermal stability (decomposition >250°C) and low solubility in polar solvents due to adamantane’s hydrophobicity .
  • N-(4-Ethoxyphenyl)-1-adamantanecarboxamide : Enhanced solubility in organic solvents (e.g., DCM, THF) due to the ethoxyphenyl group’s aromaticity .
  • This compound : Expected to exhibit moderate solubility in aprotic solvents (e.g., DMF) but poor aqueous solubility. The methacryloyl group may lower thermal stability due to vinyl group reactivity.

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